2-Bromo-N-(cyclopentylmethyl)-4-methylbenzamide
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Overview
Description
2-Bromo-N-(cyclopentylmethyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, a cyclopentylmethyl group attached to the nitrogen atom, and a methyl group at the fourth position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyclopentylmethyl)-4-methylbenzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-(cyclopentylmethyl)-4-methylbenzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclopentylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-N-(cyclopentylmethyl)-4-methylbenzamide, while Suzuki-Miyaura coupling can produce various aryl-substituted derivatives.
Scientific Research Applications
2-Bromo-N-(cyclopentylmethyl)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Chemical Synthesis: The compound is valuable in organic synthesis for the preparation of complex molecules and as an intermediate in multi-step synthetic routes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclopentylmethyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The bromine atom and the cyclopentylmethyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(cyclopentylmethyl)benzamide: Lacks the methyl group at the fourth position, which can affect its reactivity and binding properties.
2-Bromo-N-(cyclohexylmethyl)-4-methylbenzamide: Contains a cyclohexylmethyl group instead of a cyclopentylmethyl group, leading to differences in steric and electronic effects.
2-Chloro-N-(cyclopentylmethyl)-4-methylbenzamide: Has a chlorine atom instead of a bromine atom, resulting in different reactivity and chemical behavior.
Uniqueness
2-Bromo-N-(cyclopentylmethyl)-4-methylbenzamide is unique due to the combination of its bromine atom, cyclopentylmethyl group, and methyl group at specific positions on the benzamide structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-(cyclopentylmethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10-6-7-12(13(15)8-10)14(17)16-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOHVKALPVRPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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